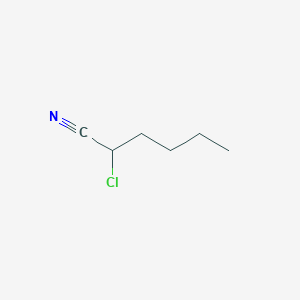

2-Chlorohexanenitrile

説明

Its molecular formula is C₁₂H₁₄ClN (molecular weight: 207.699 g/mol), and it is primarily used in agrochemical synthesis due to its reactivity as a nitrile and stability from the aromatic chloro-substituent . For the purpose of this analysis, comparisons will focus on structurally or functionally similar compounds, including 2-Hexanone (a ketone), 2-Chloro-6-methylbenzonitrile (an aromatic nitrile), and 2-Chloroethanol (a chlorinated alcohol), to highlight differences in properties, applications, and hazards.

特性

IUPAC Name |

2-chlorohexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN/c1-2-3-4-6(7)5-8/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVDTOOBVYNLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29770-64-7 | |

| Record name | 2-chlorohexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Chlorohexanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane (such as 2-chlorohexane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated to form nitriles. This is typically done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of 2-chlorohexanenitrile often involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

化学反応の分析

2-Chlorohexanenitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: Reduction of 2-chlorohexanenitrile can yield primary amines.

Hydrolysis: Acidic or basic hydrolysis of 2-chlorohexanenitrile results in the formation of carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Primary Amines: From reduction.

Carboxylic Acids: From hydrolysis.

科学的研究の応用

2-Chlorohexanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: Research into its potential biological activity and its use in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 2-chlorohexanenitrile involves its reactivity due to the presence of the cyano group and the chlorine atom. The cyano group can participate in nucleophilic addition reactions, while the chlorine atom can be involved in substitution reactions. These reactive sites make it a versatile compound in organic synthesis .

類似化合物との比較

Structural and Functional Group Analysis

Key Observations :

- Nitrile Derivatives : Both 2-(4-Chlorophenyl)hexanenitrile and 2-Chloro-6-methylbenzonitrile contain nitrile groups, but their substituents (chlorophenyl vs. chloro-methylbenzene) dictate their reactivity and applications. The former is used in agrochemicals , while the latter is a research chemical .

- Functional Group Impact: The ketone group in 2-Hexanone confers distinct volatility and neurotoxic effects compared to nitriles , whereas 2-Chloroethanol’s hydroxyl group increases its polarity and acute toxicity .

Key Observations :

- Lipophilicity vs. Polarity: The aromatic nitriles (e.g., 2-(4-Chlorophenyl)hexanenitrile) are likely lipophilic, making them suitable for agrochemical formulations . In contrast, 2-Chloroethanol’s water miscibility increases its environmental mobility and handling risks .

- Volatility: 2-Hexanone’s lower molecular weight and ketone group result in higher volatility, contributing to workplace inhalation hazards .

Toxicity and Regulatory Considerations

Key Observations :

- Neurotoxicity: Chronic exposure to 2-Hexanone is linked to peripheral neuropathy in industrial workers, necessitating strict exposure limits .

- Acute Risks: 2-Chloroethanol requires rigorous safety protocols (e.g., respiratory protection, decontamination) due to its high acute toxicity .

生物活性

2-Chlorohexanenitrile is an organic compound with the chemical formula C₆H₁₂ClN. It belongs to the class of nitriles and is characterized by the presence of a chlorine atom and a cyano group. Understanding the biological activity of 2-chlorohexanenitrile is crucial for evaluating its potential applications in pharmaceuticals, agriculture, and industrial processes.

- Molecular Weight : 133.62 g/mol

- Boiling Point : Approximately 191 °C

- Solubility : Soluble in organic solvents, with limited solubility in water.

Biological Activity

The biological activity of 2-chlorohexanenitrile has been explored primarily in the context of its toxicity and potential therapeutic effects.

Toxicological Studies

Research indicates that 2-chlorohexanenitrile exhibits significant toxicity, which can manifest through various mechanisms:

- Neurotoxicity : Exposure to high concentrations can lead to neurological damage, as observed in case studies involving chemical exposure incidents. Symptoms may include agitation, loss of consciousness, and respiratory distress .

- Skin Irritation : Direct contact with the skin can cause chemical burns and irritation, highlighting the need for protective measures in occupational settings .

Pharmacological Potential

Despite its toxicity, some studies suggest that compounds structurally related to 2-chlorohexanenitrile may exhibit beneficial pharmacological properties:

Case Studies

- Occupational Exposure Incident : A case study reported severe health effects following exposure to chloroacetyl chloride, a compound related to chloroalkanes like 2-chlorohexanenitrile. The incident highlighted the risks associated with handling chlorinated compounds in industrial settings, emphasizing the need for stringent safety protocols .

- Environmental Impact Assessment : Research on bioremediation strategies has examined the degradation of chlorinated compounds, including nitriles. These studies indicate that certain microorganisms can metabolize these compounds, potentially mitigating their environmental impact while also providing insights into their biological interactions .

Research Findings

Recent studies have employed various methodologies to assess the biological activity of related compounds:

Q & A

Basic: What are the critical safety protocols for handling 2-Chlorohexanenitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Gloves: Use fluorinated rubber gloves (minimum thickness 0.7 mm, penetration time >480 minutes) or chloroprene gloves (0.6 mm, >30 minutes) tested under EN374 standards .

- Eye/Face Protection: Tight-fitting safety goggles with full-face shields compliant with NIOSH or EN166 standards .

- Respiratory Protection: If vapor exposure is anticipated, use NIOSH/CEN-certified air-purifying respirators with ABEK filters or supplied-air systems .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) in a dry, ventilated area. Monitor humidity to prevent hydrolysis .

- Spill Management: Absorb spills with inert materials (e.g., diatomite) and neutralize residues. Dispose of waste per local regulations .

Basic: How can researchers design a synthesis protocol for 2-Chlorohexanenitrile?

Methodological Answer:

- Precursor Selection: Start with hexanenitrile derivatives; introduce chlorine via nucleophilic substitution (e.g., using SOCl₂ or PCl₃) under controlled conditions .

- Reaction Optimization:

- Temperature: Maintain 0–5°C to minimize side reactions (e.g., polymerization).

- Solvent: Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity .

- Purification: Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via GC-MS or HPLC .

Advanced: What strategies resolve contradictions in reactivity data for 2-Chlorohexanenitrile across studies?

Methodological Answer:

- Systematic Variable Analysis:

- Data Reconciliation: Use multivariate statistical tools (e.g., PCA) to identify outlier datasets. Cross-validate with kinetic studies (e.g., Arrhenius plots) to isolate rate-limiting steps .

Advanced: How can computational modeling predict 2-Chlorohexanenitrile’s behavior in novel reactions?

Methodological Answer:

- Quantum Mechanics (QM): Apply DFT (e.g., B3LYP/6-31G*) to model electron density maps and identify reactive sites (e.g., electrophilic Cl vs. nitrile group) .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation tendencies in polar vs. nonpolar media .

- Validation: Compare computational results with experimental spectroscopic data (e.g., IR peaks for C≡N and C-Cl stretches) .

Advanced: What methodologies assess the environmental toxicity of 2-Chlorohexanenitrile?

Methodological Answer:

- Ecotoxicological Assays:

- Metabolite Tracking: Employ LC-QTOF-MS to identify degradation byproducts (e.g., cyanide or chlorinated intermediates) .

Advanced: How to optimize reaction conditions for 2-Chlorohexanenitrile in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments):

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Basic: What analytical techniques confirm the structural integrity of 2-Chlorohexanenitrile?

Methodological Answer:

- Spectroscopic Methods:

- Chromatography: GC-MS with a DB-5 column to verify purity and detect trace impurities .

Advanced: How do steric and electronic effects influence 2-Chlorohexanenitrile’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Analysis: Compare reaction rates with bulkier substrates (e.g., 2-Chloro-2-methylhexanenitrile) to assess steric hindrance at the α-carbon .

- Electronic Profiling: Use Hammett constants to correlate substituent effects (e.g., electron-withdrawing groups) on nitrile reactivity .

- Case Study: Perform Suzuki-Miyaura coupling with arylboronic acids; monitor Cl vs. CN regioselectivity via X-ray crystallography .

Basic: What are the stability challenges of 2-Chlorohexanenitrile under long-term storage?

Methodological Answer:

- Degradation Pathways: Hydrolysis to hexanamide or elimination to hexenenitrile under humid conditions .

- Stabilization Methods: Add molecular sieves (3Å) to containers and store under argon. Regularly test purity via titration (e.g., AgNO₃ for free Cl⁻) .

Advanced: How to mitigate risks when scaling up 2-Chlorohexanenitrile reactions from lab to pilot plant?

Methodological Answer:

- Hazard Analysis: Conduct HAZOP studies to identify exothermic risks (e.g., nitrile polymerization) .

- Engineering Controls: Install jacketed reactors with precise temperature control (±1°C) and inert gas purging .

- Waste Management: Design closed-loop systems to capture and recycle solvents (e.g., activated carbon filters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。